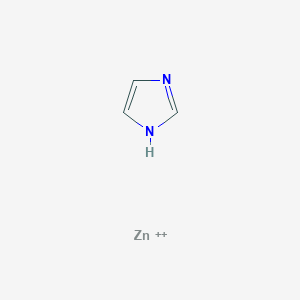

zinc;1H-imidazole

Beschreibung

Overview of Coordination Compounds Involving Zinc and Imidazole (B134444) Ligands

Zinc, a d-block element with a filled d-orbital (d¹⁰), typically exists in the +2 oxidation state in its complexes. This electronic configuration precludes it from participating in redox reactions under normal biological conditions and results in a preference for tetrahedral or octahedral coordination geometries, which minimize electron pair repulsions. ontosight.ai Imidazole, a five-membered heterocyclic aromatic ring containing two nitrogen atoms, is a versatile ligand. researchgate.net One nitrogen atom is pyridine-like and readily donates its lone pair of electrons to a metal ion, while the other is pyrrole-like and can be deprotonated to form an imidazolate anion, which can act as a bridging ligand. researchgate.netekb.eg

The coordination between zinc(II) ions and imidazole ligands gives rise to a diverse array of compounds with varying structures and properties. iucr.org The simplest of these involve a central zinc ion coordinated to one or more imidazole molecules. For instance, complexes with the general formula [Zn(Im)₂X₂], where Im is imidazole and X is a halide, have been synthesized and characterized, typically exhibiting a distorted tetrahedral geometry. nih.gov The number of imidazole ligands can vary, leading to species such as [Zn(Im)n]²⁺ where n can range from 1 to 6. nih.govnih.gov The coordination environment is influenced by factors such as the solvent system and the presence of other coordinating anions. tandfonline.com

The versatility of the imidazole ligand is further expanded through the use of its derivatives. Substitution on the imidazole ring, for example with methyl or phenyl groups, can influence the electronic and steric properties of the resulting complexes. acs.orgresearchgate.net Furthermore, ligands incorporating multiple imidazole units, such as bis(imidazole) ligands, can lead to the formation of polynuclear or polymeric structures. rsc.org These complex architectures can create unique cavities and channels, a key feature of materials like Zeolitic Imidazolate Frameworks (ZIFs). researchgate.netnih.gov

The characterization of these zinc-imidazole coordination compounds relies on a suite of analytical techniques. Single-crystal X-ray diffraction is paramount for determining the precise three-dimensional structure, including bond lengths and angles. nih.govnih.govmdpi.com Spectroscopic methods such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy provide valuable information about the bonding and solution-state structure of the complexes. iucr.orgnih.govmdpi.com

Historical Context of Academic Inquiry into Zinc-Imidazole Systems

The study of zinc-imidazole coordination chemistry has a rich history intertwined with the development of bioinorganic chemistry and materials science. Early interest in these systems was spurred by the discovery of the zinc-imidazole motif in the active sites of numerous metalloenzymes. The realization that the amino acid histidine, with its imidazole side chain, plays a crucial role in coordinating zinc in enzymes like carbonic anhydrase and carboxypeptidase A, prompted chemists to synthesize and study simpler model compounds to understand the structure-function relationships in these biological systems. ontosight.ainih.govrsc.org These early studies laid the groundwork for understanding the fundamental coordination principles, including preferred geometries and the nature of the zinc-nitrogen bond.

A significant milestone in the field was the development of detailed spectroscopic and crystallographic techniques, which allowed for the precise characterization of these complexes. This enabled researchers to correlate structural features with reactivity, providing insights into the catalytic mechanisms of zinc-containing enzymes. acs.org For instance, studies on model compounds helped to elucidate how the coordination environment of the zinc ion influences the acidity of a coordinated water molecule, a key step in many hydrolytic enzymatic reactions. rsc.orgresearchgate.net

The latter half of the 20th century and the beginning of the 21st century saw an expansion of research beyond biological models. The focus broadened to include the synthesis of novel zinc-imidazole complexes with interesting photophysical and material properties. mdpi.com A pivotal development in recent years has been the emergence of Zeolitic Imidazolate Frameworks (ZIFs), a subclass of metal-organic frameworks (MOFs). researchgate.net The discovery that zinc ions linked by imidazolate bridges could form robust, porous materials with zeolite-like topologies opened up a new era of research. This has led to an explosion of studies exploring the synthesis, properties, and applications of ZIFs in areas such as gas storage, separation, and catalysis. nih.govacs.org Theoretical and computational methods have also become increasingly important, providing a deeper understanding of the bonding, stability, and electronic structure of zinc-imidazole complexes. nih.govnih.govacs.org

Significance of Zinc-Imidazole Motifs in Chemical Science

The zinc-imidazole motif is of profound significance across various domains of chemical science, from understanding fundamental biological processes to designing advanced materials. ontosight.aiiucr.org

In Bioinorganic Chemistry: The prevalence of the zinc-histidine linkage in metalloenzymes underscores its biological importance. ontosight.ainih.gov Zinc ions in these enzymes often act as Lewis acids, activating substrate molecules for reaction. rsc.org The imidazole side chains of histidine residues are perfectly suited to position the zinc ion within the active site and modulate its reactivity. nih.gov The study of synthetic zinc-imidazole complexes as models for these enzyme active sites has been instrumental in unraveling the mechanisms of important biological reactions, such as the hydration of carbon dioxide by carbonic anhydrase. acs.org

In Catalysis: Beyond mimicking biological systems, zinc-imidazole complexes themselves have emerged as effective catalysts for a range of organic transformations. rsc.orgresearchgate.net For example, bis(imidazole)/zinc complexes have shown high activity in transesterification reactions, which are important in the synthesis of valuable monomers and in chemoselective transformations. rsc.org The tunability of the ligand environment allows for the design of catalysts with specific activities and selectivities. Furthermore, heterogeneous catalysts based on zinc and imidazole supported on materials like polystyrene have been developed, offering the advantage of easy recovery and recyclability. researchgate.net

In Materials Science: The ability of zinc and imidazole-based ligands to form extended, porous networks has led to the development of a significant class of materials known as Zeolitic Imidazolate Frameworks (ZIFs). researchgate.netnih.gov These materials exhibit high thermal and chemical stability, large surface areas, and tunable pore sizes, making them highly attractive for applications in gas storage and separation. acs.org The nature of the zinc-imidazole coordination bond influences the electronic properties of these materials, which can be further modified by ligand substitution. acs.org Additionally, zinc-imidazole complexes have been investigated for their fluorescent properties, with potential applications in sensing and optoelectronics. mdpi.comnih.gov

The table below summarizes some of the key areas where zinc-imidazole motifs are significant:

| Field of Study | Significance of Zinc-Imidazole Motif | Key Examples |

| Bioinorganic Chemistry | Essential component of active sites in metalloenzymes. ontosight.ainih.gov | Carbonic anhydrase, Carboxypeptidase A |

| Catalysis | Active and selective catalysts for organic reactions. rsc.orgresearchgate.net | Transesterification, Hydrolysis |

| Materials Science | Building blocks for porous materials (ZIFs) and fluorescent compounds. researchgate.netmdpi.com | Gas storage, Separation, Sensors |

Scope and Objectives of Current Research Trends

Current academic research on zinc-imidazole coordination chemistry is vibrant and multifaceted, driven by the quest for new materials with tailored properties and a deeper understanding of fundamental chemical processes. Several key trends can be identified.

A major focus remains on the development of novel Zeolitic Imidazolate Frameworks (ZIFs) and other coordination polymers. researchgate.netekb.eg Researchers are exploring new imidazole-based ligands and synthetic strategies to create ZIFs with unprecedented topologies, pore architectures, and functionalities. researchgate.net The objective is to design materials with enhanced performance in applications such as carbon capture, gas separation, and catalysis. rsc.org This includes investigating the influence of ligand functionalization on the framework's properties. acs.org

The exploration of the catalytic applications of zinc-imidazole complexes continues to be a fertile area of research. rsc.orgresearchgate.net Current efforts are directed towards designing highly efficient and selective catalysts for a broader range of organic transformations. rsc.org There is a growing emphasis on developing sustainable catalytic systems, including recyclable heterogeneous catalysts. researchgate.net In silico studies, using computational methods like Density Functional Theory (DFT), are increasingly being employed to predict catalytic activity and elucidate reaction mechanisms, guiding the rational design of new catalysts. nih.govacs.org

Another significant trend is the investigation of the photophysical properties of zinc-imidazole complexes for applications in optoelectronics and sensing. mdpi.comnih.gov Researchers are synthesizing novel fluorescent complexes and studying the relationship between their structure and luminescent properties. mdpi.com The goal is to develop sensitive and selective chemical sensors for various analytes and to create new materials for use in devices like organic light-emitting diodes (OLEDs).

Furthermore, there is ongoing interest in the bioinorganic chemistry of zinc-imidazole systems. ontosight.ainih.gov While much is known about the role of zinc in enzymes, researchers continue to use model compounds to probe subtle aspects of their structure and function. rsc.org This includes studying the influence of the coordination environment on the reactivity of the zinc center and its interaction with substrates. nih.gov

The table below highlights some of the current research trends and their objectives:

| Research Trend | Objectives |

| Novel ZIFs and Coordination Polymers | - Synthesize new frameworks with unique topologies and pore structures. - Enhance performance in gas storage, separation, and catalysis. researchgate.netrsc.org |

| Advanced Catalysis | - Design highly efficient and selective catalysts for a wider range of reactions. - Develop sustainable and recyclable catalytic systems. researchgate.netrsc.org |

| Photophysical Properties and Sensing | - Develop new fluorescent materials for sensors and optoelectronic devices. - Understand structure-property relationships in luminescent complexes. mdpi.comnih.gov |

| Bioinorganic and Mechanistic Studies | - Elucidate the detailed mechanisms of zinc-containing enzymes. - Understand the subtle influences of the coordination environment on reactivity. nih.govrsc.org |

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

zinc;1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2.Zn/c1-2-5-3-4-1;/h1-3H,(H,4,5);/q;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPLCNHEHBRLAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN1.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2Zn+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624147 | |

| Record name | zinc;1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17339-44-5 | |

| Record name | NSC522974 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | zinc;1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for Zinc Imidazole Complexes

Solution-Phase Synthesis Approaches

The formation of zinc-imidazole complexes in the solution phase is a widely practiced approach, offering versatility through different temperature and pressure regimes.

Room Temperature Reactions

The synthesis of zinc-imidazole complexes at ambient temperatures presents an accessible and energy-efficient method. This approach typically involves the direct combination of a zinc(II) salt and an imidazole-based ligand in a suitable solvent.

For instance, novel zinc(II) complexes have been prepared by reacting 2-isopropylimidazole (B115234) with zinc(II) formate (B1220265) in toluene (B28343) at room temperature. scirp.org The mixture is stirred overnight, leading to the precipitation of the product. scirp.org Similarly, six new Zn(II) complexes with indole-imidazole hybrid ligands were synthesized by reacting ZnCl₂ with the respective ligand in a 1:2 molar ratio in methanol (B129727) at room temperature. nih.gov Another example involves the reaction of 1,10-phenanthroline-5,6-dione (B1662461) with various aldehydes and ammonium (B1175870) acetate (B1210297) to form imidazo[4,5-f] Current time information in Bangalore, IN.tandfonline.comphenanthroline ligands. These ligands are then reacted with ZnCl₂ in a THF-MeOH solvent mixture and stirred for 24 hours at room temperature to yield the final zinc complexes. derpharmachemica.com The formation of Zeolitic Imidazolate Framework-8 (ZIF-8) nanoparticles can also be achieved at room temperature by mixing a solution of 2-methylimidazole (B133640) with a solution of zinc nitrate (B79036) hexahydrate in solvents like methanol or deionized water and stirring for 20 hours. meddocsonline.org

Table 1: Examples of Room Temperature Synthesis of Zinc-Imidazole Complexes

| Zinc Salt | Ligand | Solvent | Reaction Time | Product | Reference |

|---|---|---|---|---|---|

| Zinc(II) formate dihydrate | 2-isopropylimidazole | Toluene | Overnight | [Zn(L)₂(OOCH)₂] and Zn(L)₃(OCHO)]·H₂O | scirp.org |

| Zinc chloride (ZnCl₂) | Indole-imidazole hybrids | Methanol | Not Specified | [Zn(InIm)₂Cl₂], [Zn(InMeIm)₂Cl₂], etc. | nih.gov |

| Zinc chloride (ZnCl₂) | Imidazo[4,5-f] Current time information in Bangalore, IN.tandfonline.com phenanthroline derivatives | THF-MeOH (1:1) | 24 hours | [Zn(L)₂Cl₂] type complexes | derpharmachemica.com |

| Zinc nitrate hexahydrate | 2-methylimidazole | Methanol or Deionized Water | 20 hours | ZIF-8 nanoparticles | meddocsonline.org |

Reflux Synthesis Techniques

Reflux synthesis is employed to increase reaction rates and drive reactions to completion by heating the mixture at the solvent's boiling point. This method is common for the synthesis of zinc-imidazole complexes where room temperature reactions are too slow or inefficient.

An acid-catalyzed synthesis of ZIF-zni (a type of zeolitic imidazolate framework) involves heating imidazole (B134444) and zinc oxide under reflux in a dilute acetic acid solution for 20 minutes. researchgate.net In another study, novel fluorescent tetrahedral zinc(II) complexes were prepared by reacting one equivalent of ZnCl₂ with two equivalents of 4-phenyl-1-octyl-1H-imidazole based ligands in methanol. The mixture was heated under reflux for 24 hours to afford the solid complex. mdpi.com Similarly, the synthesis of other zinc(II) complexes has been achieved by refluxing a mixture of a zinc(II) salt, such as anhydrous zinc chloride, with ligands like 1,4-dihydroquinoxaline-2,3-dione and hydroquinone (B1673460) in ethanol (B145695) for 4 hours. ajol.info

Table 2: Examples of Reflux Synthesis of Zinc-Imidazole Complexes

| Zinc Salt | Ligand | Solvent | Reaction Time | Temperature | Product | Reference |

|---|---|---|---|---|---|---|

| Zinc oxide | Imidazole | Dilute acetic acid | 20 minutes | Reflux | ZIF-zni crystals | researchgate.net |

| Zinc chloride (ZnCl₂) | 4-phenyl-1-octyl-1H-imidazole derivatives | Methanol | 24 hours | Reflux | ZnCl₂(ImL1)₂ and ZnCl₂(ImL2)₂ | mdpi.com |

| Zinc chloride (ZnCl₂) | 1,4-dihydroquinoxaline-2,3-dione and hydroquinone | Ethanol | 4 hours | Reflux | Macrocyclic Zn(II) complex | ajol.info |

Solvothermal Synthesis Methods

Solvothermal synthesis, including the specific use of water as a solvent (hydrothermal synthesis), involves heating the reactants in a sealed vessel above the solvent's boiling point, leading to increased pressure. This technique is particularly useful for producing crystalline materials like metal-organic frameworks (MOFs).

For example, a zinc-imidazole coordination polymer (Zn-Im CP) was synthesized hydrothermally by heating a mixture of zinc acetate and imidazole in distilled water at 70°C in a sealed reactor. ekb.eg Another study reports the hydrothermal synthesis of a new zinc coordination polymer by heating a mixture of Zn(NO₃)₂·6H₂O, 2,6-bis(imidazole-1-yl)pyridine (2,6-bip), and terephthalic acid in water under basic conditions. acs.org In a different approach, a new complex, [Zn(5-Br-ip)(1,2-Bie)]n, was prepared via hydrothermal reaction of 5-bromoisophthalic acid (5-Br-ipH₂), 1,2-bis(imidazole)ethane (1,2-Bie), and Zn(OAc)₂·6H₂O in water at 140°C for 3 days. tandfonline.com The choice of solvent can also influence the final structure; a solvothermal synthesis using the same reactants as the hydrothermal method for the 2,6-bip complex but in DMF instead of water yielded a non-interpenetrating network, demonstrating the role of the solvent in directing the framework architecture. acs.org

Table 3: Examples of Solvothermal/Hydrothermal Synthesis of Zinc-Imidazole Complexes

| Zinc Salt | Ligands | Solvent | Temperature | Time | Product | Reference |

|---|---|---|---|---|---|---|

| Zinc acetate dihydrate | Imidazole | Distilled Water | 70°C | ~2 hours | Zn-Im CP crystals | ekb.eg |

| Zn(NO₃)₂·6H₂O | 2,6-bis(imidazole-1-yl)pyridine, Terephthalic acid | Water (basic) | Not specified | Not specified | [Zn(1,4-bdc)(2,6-bip)·2H₂O]n | acs.org |

| Zn(OAc)₂·6H₂O | 5-bromoisophthalic acid, 1,2-bis(imidazole)ethane | Water | 140°C | 3 days | [Zn(5-Br-ip)(1,2-Bie)]n | tandfonline.com |

| Zn(NO₃)₂·6H₂O | 2,6-bis(imidazole-1-yl)pyridine, Terephthalic acid | DMF | Not specified | Not specified | [Zn(1,4-bdc)(2,6-bip)·DMF]n | acs.org |

Ligand Design and Polyimidazole Systems

The properties and structure of zinc-imidazole complexes are heavily influenced by the design of the imidazole-containing ligands. Synthesizing modified monosubstituted and polyimidazole ligands allows for fine-tuning of the resulting metal complexes.

Synthesis of Monosubstituted Imidazole Ligands

The synthesis of monosubstituted imidazole ligands often involves multi-step reactions to introduce specific functional groups onto the imidazole ring. These functionalized ligands can then be used to create zinc complexes with desired properties.

One synthetic route starts with commercially available 4-(4-bromophenyl)-1H-imidazole, which is first alkylated with 1-bromooctane (B94149) in the presence of a phase-transfer catalyst to yield 4-(4-bromophenyl)-1-octyl-1H-imidazole. mdpi.com This intermediate then undergoes a Suzuki coupling reaction with various boronic acid derivatives to attach different aryl groups, resulting in ligands like 4'-(1-octyl-1H-imidazol-4-yl)-N,N-diphenyl-[1,1'-biphenyl]-4-yl)-4-amine. mdpi.com Another approach involves the synthesis of indole-imidazole hybrid ligands, where 3-((1H-imidazol-1-yl)methyl)-1H-indole and its derivatives are prepared to coordinate with Zn(II) ions. nih.gov

Preparation of Polyimidazole Ligands

Polyimidazole ligands, which contain multiple imidazole units, are crucial for constructing multi-dimensional coordination polymers and frameworks. Their synthesis is a key step in accessing more complex zinc-imidazole structures.

Flexible bis(imidazole) ligands are often prepared to bridge metal centers. For example, 1,2-bis(imidazole)ethane is a common ligand used in the hydrothermal synthesis of 3D interpenetrating networks with zinc(II). tandfonline.com More rigid polyimidazole ligands can also be designed. The ligand 2,6-bis(imidazole-1-yl)pyridine (2,6-bip) is prepared and used in combination with benzenecarboxylate ligands to create novel zinc coordination polymers with varied topologies. acs.org The synthesis of hexadentate polyimidazole ligands has also been reported, where 4-substituted imidazoles are first prepared and then assembled into a larger ligand framework, which can then be complexed with zinc ions. nih.gov

Design of N,N,O and Other Multifunctional Azole-Containing Carboxylic Acid Ligands

The construction of advanced zinc-imidazole structures is highly dependent on the rational design of organic ligands. Azole-containing carboxylic acids are particularly favored as multifunctional ligands because they offer a variety of coordination sites through both the nitrogen atoms of the azole ring and the oxygen atoms of the carboxylate group. dntb.gov.uaresearchgate.netmdpi.com This multifunctionality allows for the creation of diverse metal-organic coordination networks (MOCNs) with structures ranging from simple isolated complexes to complex one-, two-, and three-dimensional polymers. researchgate.netmdpi.com

A significant area of focus is the development of N,N,O-tridentate ligands, which can facially coordinate to a metal center, mimicking the active sites of many zinc-containing enzymes, such as the 2-His-1-carboxylate facial triad (B1167595). researchgate.netd-nb.info The design of these biomimetic ligands often involves creating sterically demanding molecules to control the coordination environment of the zinc ion. researchgate.net For instance, ligands like 3,3-bis(1-alkylimidazol-2-yl)propionates have been synthesized to model the N,N,O coordination found in biological systems. d-nb.infodntb.gov.ua The coordination of these ligands to zinc can result in various structures, including mononuclear complexes and polymeric chains, depending on the ligand-to-metal ratio and reaction conditions. d-nb.info

Researchers have synthesized and characterized a range of zinc complexes using asymmetrical N,N,O-tridentate ligands derived from binaphthyl diamine and other precursors. rsc.orgresearchgate.net X-ray diffraction analysis of these complexes often reveals mononuclear structures with the zinc atom in a distorted octahedral or tetrahedral geometry. rsc.orgresearchgate.net The specific coordination mode of the ligand—whether it acts as a bidentate or tridentate donor—can be influenced by factors such as the presence of other coordinating species. psu.edu The versatility of these ligands is further demonstrated by the variety of architectures they can form, including sheet structures and three-dimensional frameworks, when combined with other bridging ligands. publish.csiro.au

| Ligand Type | Description | Resulting Zinc Complex Geometry | Reference |

| Azole-Containing Carboxylic Acids | Multifunctional ligands with N-donors (azole ring) and O-donors (carboxylate group). | Can form 0D, 1D, 2D, and 3D coordination polymers. | researchgate.netmdpi.com |

| 3,3-bis(1-alkylimidazol-2-yl)propionates | Biomimetic N,N,O-tridentate ligands designed to mimic enzyme active sites. | Mononuclear complexes or polymeric chains depending on stoichiometry. | d-nb.info |

| Asymmetrical N,N,O-Tridentate Ligands | Ligands prepared from precursors like binaphthyl diamine or salicylaldehyde (B1680747) and 2-aminobenzimidazole. | Distorted octahedral or tetrahedral mononuclear complexes. | rsc.orgresearchgate.net |

| 2-p-methoxyphenyl-1H-imidazole-4,5-dicarboxylic acid | An imidazole dicarboxylate ligand used in solvothermal synthesis. | Forms 3D frameworks with other metals; used to create sheet-like structures with zinc. | publish.csiro.au |

Integration of Specific Functional Groups for Tailored Properties

The properties of zinc-imidazole complexes can be precisely tailored by integrating specific functional groups into the organic ligands. google.com This functionalization is a key strategy for developing materials with desired characteristics, such as specific catalytic activity, photoluminescence, or sensing capabilities. rsc.orgscirp.org

For example, the introduction of fluorescent moieties like phenylcarbazole or triphenylamine (B166846) onto an imidazole-based ligand can yield zinc(II) complexes with notable photophysical properties. mdpi.com Similarly, ligands incorporating pyridyl groups can be used to construct fluorescent metal-organic frameworks (MOFs) that act as sensors for metal ions like Fe³⁺ or anions like Cr₂O₇²⁻ through a fluorescence quenching mechanism. scirp.org The sensing mechanism often involves competitive absorption of light energy or resonance energy transfer between the MOF and the analyte. scirp.org

The catalytic properties of these materials can also be engineered. Zinc complexes synthesized with pyrazole- and dicarboxylate-containing ligands have shown potential as catalysts in the oxidation of cyclohexane. rsc.org Furthermore, the photocatalytic performance of a simple zinc-imidazole coordination polymer can be modified by doping. For instance, treating a hydrothermally synthesized zinc-imidazole polymer with a sulfide (B99878) solution introduces sulfur into the structure, altering its electronic properties and enhancing its ability to degrade ionic dyes under visible light. nih.gov

The table below summarizes examples of functional groups and their impact on the properties of the resulting zinc-imidazole materials.

| Functional Group/Modification | Ligand/Material System | Tailored Property | Mechanism/Application | Reference |

| Phenylcarbazole, Triphenylamine | 4-Phenyl-1-octyl-1H-imidazole | Fluorescence | Creates photoluminescent zinc(II) complexes. | mdpi.com |

| Pyridyl, Benzotriazole | Pyridyl-tetrazole, Benzotriazole-5-carboxylic acid | Fluorescence Sensing | Detection of metal ions (Fe³⁺) and anions (MnO₄⁻, Cr₂O₇²⁻) via quenching. | scirp.org |

| Dicarboxylic Acids | 2,6-di(pyrazolyl)pyridine | Catalysis | Oxidation of cyclohexane. | rsc.org |

| Sulfur Doping | Zinc-Imidazole Coordination Polymer | Photocatalysis | Enhances degradation of ionic dyes under visible light. | nih.gov |

| Schiff Base Group | Zeolitic Imidazolate Framework-90 (ZIF-90) | Fluorescence Sensing | Post-synthetic modification creates a "turn-on" sensor for OCl⁻. | scirp.org |

Biomimetic Mineralization Strategies for Zinc-Imidazole Materials

Biomimetic mineralization has emerged as a powerful and environmentally friendly strategy for the synthesis of zinc-imidazole materials, particularly zeolitic imidazolate frameworks (ZIFs). acs.orgresearchgate.net This approach mimics natural biomineralization processes by using biomolecules to direct the nucleation and growth of crystalline materials under mild, aqueous conditions. acs.orgnsrrc.org.tw This method is especially valuable for encapsulating sensitive biological macromolecules, such as enzymes, within the porous framework, protecting them from degradation while preserving their activity. researchgate.netfrontiersin.org

A key example is the synthesis of ZIF-8, which is constructed from zinc ions and 2-methylimidazole. researchgate.net Studies combining in-situ X-ray scattering with simulations have revealed the detailed mechanism of ZIF-8 formation in water. The process begins when imidazole ligands replace water in the zinc coordination sphere, triggering proton transfer and leading to the assembly of amorphous zinc-imidazole clusters. acs.orgnsrrc.org.tw These amorphous nuclei then transform into crystalline structures, a process whose kinetics are governed by a specific energy barrier. acs.orgnsrrc.org.tw

Biomolecules can be introduced during this process to influence the final product. For instance, lysozyme (B549824) can be used as a template, where its surface strongly bonds metal ions, promoting the nucleation and growth of materials like bone-like hydroxyapatite (B223615) on the surface of ZIF-8 nanocrystals. researchgate.netnih.gov This creates composite materials with enhanced stability and pH-responsive properties. researchgate.netnih.gov Similarly, enzymes like superoxide (B77818) dismutase (SOD) can be encapsulated within ZIF-8 during its synthesis. frontiersin.org This "biomimetic mineralization" approach embeds the enzyme within the growing framework, enhancing its stability over a wider range of temperatures and solvent conditions. frontiersin.org The presence and concentration of these biomolecules can also influence the shape and encapsulation efficiency of the final biomolecule-MOF composite. acs.orgnsrrc.org.tw

| Biomolecule | Zinc-Imidazole Material | Strategy/Purpose | Outcome | Reference |

| Lysozyme (Lys) | ZIF-8 | In situ mineralization on the surface of pre-formed ZIF-8 nanocrystals. | Formation of HAp@Lys/ZIF-8 composites with improved stability and pH-responsiveness. | researchgate.netnih.gov |

| Pepsin, Lysozyme | ZIF-8 | Present during the aqueous synthesis of ZIF-8. | Influences the shape and encapsulation efficiency of the resulting biomolecule-MOF composite. | acs.orgnsrrc.org.tw |

| Superoxide Dismutase (SOD) | ZIF-8 | Encapsulation via biomimetic mineralization. | SOD@ZIF-8 composites with enhanced enzyme stability, used as an intracellular ROS scavenger. | frontiersin.org |

Controlled Assembly Techniques for Zinc-Imidazole Architectures

The rational design and synthesis of zinc-imidazole materials with specific architectures require precise control over the self-assembly process. Various techniques have been developed to direct the formation of desired structures, from one-dimensional chains to complex hierarchical frameworks. researchgate.netasianpubs.orgresearchgate.net

Hydrothermal and solvothermal synthesis are widely used methods where the choice of solvent can have a profound effect on the final structure. acs.orgresearchgate.net For example, reacting zinc nitrate, 2,6-bis(imidazole-1-yl)pyridine, and terephthalic acid under hydrothermal conditions (in water) yields a 2D network with twofold interpenetration. acs.org In contrast, using the same reactants in a solvothermal reaction with DMF as the solvent produces a non-interpenetrating 2D network, demonstrating the critical role of guest solvents in controlling structural entanglement. acs.org

The pH of the reaction mixture is another crucial control variable. acs.orgnih.gov The assembly of zinc-based MOFs with in-situ formed pyridyl-tetrazole ligands can be directed to form different structures by tuning the initial pH. acs.orgnih.gov Acidic conditions (pH ≈ 4) favor a 3D framework, whereas alkaline environments (pH 7.5–11.0) promote the formation of a 2D layered structure. acs.orgnih.gov This control is attributed to the changing nature of the solvated zinc species (e.g., [Zn(H₂O)₆]²⁺ vs. Zn(OH)⁺) at different pH values, which alters the available coordination geometries. acs.orgnih.gov

Beyond solution-based methods, mechanochemical synthesis offers a solvent-free route for the controlled assembly of complex architectures. rsc.org Other strategies include using complementary ligands to build novel topologies. For instance, a hierarchical, nest-like ZIF architecture with GIS topology was synthesized solvothermally using a mix of 2-ethylimidazole (B144533) and 5,6-dimethylbenzimidazole (B1208971) as ligands in a methanol/aqueous ammonia (B1221849) solvent system. researchgate.net The use of biologically important molecules like histidine, which contains an imidazole group, can also serve as a bridging ligand to construct infinite two-dimensional arrays under controlled hydrothermal conditions. csulb.edu

| Technique | Key Control Parameter(s) | Example System | Resulting Architecture | Reference |

| Hydrothermal/Solvothermal Synthesis | Solvent (Water vs. DMF) | Zn(II) + 2,6-bis(imidazole-1-yl)pyridine + terephthalic acid | Interpenetrated 2D network (water) vs. non-interpenetrated 2D network (DMF). | acs.org |

| pH Control | Initial pH of reaction mixture | Zn(II) + 3-cyanopyridine (B1664610) + NaN₃ (in situ ligand formation) | 3D MOF at pH ≈ 4; 2D MOF at pH 7.5–11.0. | acs.orgnih.gov |

| Mixed-Ligand Synthesis | Complementary imidazole ligands (e.g., eIm, dmbIm) | Zn(II) + 2-ethylimidazole (eIm) + 5,6-dimethylbenzimidazole (dmbIm) | Hierarchical and nest-like ZIF-GIS architecture. | researchgate.net |

| Biomolecule as Bridging Ligand | Use of zwitterionic histidine | Zn(II) + Histidine + H₃PO₃ | Infinite 2D arrays of zinc phosphite (B83602) linked by bridging histidine. | csulb.edu |

| Mechanochemical Assembly | Solid-state grinding | Zinc powder + ligands | Controlled self-assembly into complex architectures without solvent. | rsc.org |

Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| ZIF-8 | Zeolitic Imidazolate Framework-8 (specifically, from zinc and 2-methylimidazole) |

| ZIF-90 | Zeolitic Imidazolate Framework-90 |

| ZIF-GIS | Zeolitic Imidazolate Framework with GIS topology |

| HAp | Hydroxyapatite |

| SOD | Superoxide Dismutase |

| Lys | Lysozyme |

| DMF | Dimethylformamide |

| ImL1 | 4-(1-octyl-1H-imidazol-4-yl)-N,N-diphenyl-[1,1-biphenyl]-4-yl)-4-amine |

| ImL2 | 9-(4-(1-octyl-1H-imidazol-4-yl)-[1,1-biphenyl]-4-yl)-9H-carbazole |

| eIm | 2-ethylimidazole |

| dmbIm | 5,6-dimethylbenzimidazole |

Structural Elucidation and Advanced Characterization of Zinc Imidazole Compounds

X-ray Diffraction Studies

X-ray diffraction (XRD) is an indispensable tool for determining the atomic and molecular structure of a crystal. In the study of zinc-imidazole compounds, both single-crystal and powder XRD techniques provide critical insights into their three-dimensional arrangements, crystal packing, and phase purity.

Single-crystal X-ray diffraction stands as the definitive method for the precise determination of a compound's molecular structure. This technique has been extensively applied to various zinc-imidazole complexes, revealing detailed information about their atomic arrangement, bond lengths, and bond angles. For instance, the molecular structures of novel zinc(II) coordination compounds with imidazole (B134444) and 2-methylimidazole (B133640), such as [ZnX₂(Im)₂] (where X = Cl, Br, I), have been determined using this method. nih.gov The analysis provides unambiguous evidence of the coordination environment around the zinc center and the connectivity of the imidazole ligands. nih.gov

In more complex systems, like zeolitic imidazolate frameworks (ZIFs), single-crystal XRD has been used to study structural changes under different conditions. A high-pressure single-crystal X-ray diffraction study on a zinc-imidazolate framework, [Zn₂(C₃H₃N₂)₄]n, revealed a pressure-induced phase transition, demonstrating the technique's power in probing the dynamic behavior of these materials. acs.org The successful refinement of crystal structures from single-crystal data provides the foundational data for understanding all other chemical and physical properties. acs.org

Powder X-ray diffraction (PXRD) is a crucial technique for the characterization of polycrystalline materials. It is widely used for phase identification, assessment of sample purity, and determination of unit cell parameters for bulk zinc-imidazole materials. acs.orgmeddocsonline.org The PXRD pattern of a crystalline material is a unique fingerprint, allowing for comparison with reference patterns from databases or simulated patterns from single-crystal data.

A high-resolution reference X-ray powder diffraction pattern for the well-known zeolitic imidazolate framework, ZIF-8 (bis(2-methylimidazolyl)-zinc), was determined using synchrotron diffraction data. cambridge.orgnist.gov Such reference patterns are essential for the routine characterization of newly synthesized batches of ZIF-8, ensuring phase purity and crystallinity. researchgate.netacs.org PXRD is also instrumental in monitoring structural transitions, such as those occurring during the dehydration of hydrated zinc-imidazole phases, where significant changes in the diffraction pattern indicate a transformation. acs.org

The analysis of diffraction data, from both single-crystal and powder methods, allows for the determination of the crystal system and space group of a compound. This information describes the symmetry of the crystal lattice. Zinc-imidazole compounds have been found to crystallize in a variety of crystal systems.

For example, the as-synthesized zinc-imidazolate framework [Zn₂(C₃H₃N₂)₄]n crystallizes in the tetragonal space group I4₁cd. acs.org Upon applying pressure, it undergoes a phase transition but remains in the tetragonal system, changing to the I4₁ space group. acs.org Another example, ZIF-yqt hydrate, crystallizes in a C-centered monoclinic unit cell with the space group C2/c. acs.org The highly porous and widely studied ZIF-8 is known to be cubic, belonging to the I-43m space group. cambridge.orgnist.gov

Table 1: Crystallographic Data for Selected Zinc-Imidazole Compounds

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| ZIF-8 | C₈H₁₀N₄Zn | Cubic | I-43m | cambridge.orgnist.gov |

| ZIF-yqt hydrate | Zn₃(mim)₅ClH₂O·xH₂O | Monoclinic | C2/c | acs.org |

| α-phase ZnIm | [Zn₂(C₃H₃N₂)₄]n | Tetragonal | I4₁cd | acs.org |

| β-phase ZnIm | [Zn₂(C₃H₃N₂)₄]n | Tetragonal | I4₁ | acs.org |

A primary outcome of X-ray diffraction studies is the detailed description of the coordination environment around the metal center. In the vast majority of zinc-imidazole compounds, the zinc(II) ion exhibits a tetrahedral coordination geometry. nih.govcore.ac.uk It is typically coordinated by four nitrogen atoms from four different imidazole ligands, as seen in many ZIF structures, or by a combination of nitrogen atoms from imidazole and other ligands, such as halides. nih.govcore.ac.uk

The Zn-N bond distances in these tetrahedral complexes are typically in the range of 1.99 Å to 2.15 Å. acs.orgcore.ac.uk For example, in one complex, the Zn-N bond distance was reported as 1.989(4) Å. core.ac.uk In another, two distinct tetrahedrally coordinated zinc sites were observed, with Zn-N bond lengths ranging from 1.899(9) Å to 2.149(8) Å. acs.org The N-Zn-N bond angles in these structures deviate slightly from the ideal tetrahedral angle of 109.5° to accommodate the steric requirements of the ligands, with reported values such as 97.7(2)°. core.ac.uk These precise measurements of bond parameters are critical for computational modeling and for understanding the stability and reactivity of the coordination complex. chalmers.se

Table 2: Selected Bond Parameters for Tetrahedral Zinc-Imidazole Complexes

| Compound Feature | Bond | Bond Length (Å) | Bond Angle (°) | Reference |

|---|---|---|---|---|

| ZnN₄ coordination | Zn-N | 1.989(4) | - | core.ac.uk |

| ZnN₄ coordination | N-Zn-N | - | 97.7(2) | core.ac.uk |

| Zn site 1 (ZIF-yqt hydrate) | Zn-N | 1.899(9) - 2.048(6) | - | acs.org |

| Zn site 2 (ZIF-yqt hydrate) | Zn-N | 2.028(4) - 2.149(8) | - | acs.org |

| ZnN₂I₂ coordination | Zn-N | 2.053(2) | - | core.ac.uk |

Spectroscopic Investigations

Spectroscopic techniques provide complementary information to diffraction methods, probing the vibrational properties of molecules and confirming the presence of specific functional groups.

Infrared (IR) spectroscopy is a powerful tool for the vibrational analysis of zinc-imidazole compounds. tandfonline.com The technique is particularly useful for confirming the coordination of the imidazole ligand to the zinc metal center. researchgate.net The IR spectrum of a coordinated imidazole ligand shows noticeable shifts in the positions of its vibrational bands compared to the free ligand.

The IR spectra of zinc-imidazole complexes are often complex, with numerous bands corresponding to stretching and bending vibrations of the imidazole ring and any other associated ligands or molecules. osti.govmsu.edu Key vibrational modes include C-N stretching, C=N stretching, and in-plane and out-of-plane ring bending modes. osti.gov For example, in studies of ZIF-8, peaks observed in the range of 1300-1460 cm⁻¹ have been assigned to the stretching of the entire imidazole ring, while a prominent peak around 1145 cm⁻¹ is attributed to C-N stretching. osti.gov The disappearance or significant shift of the N-H stretching vibration upon coordination can also provide evidence of the formation of the zinc-imidazolate bond. acs.org IR spectroscopy was also employed to confirm the presence of water in the coordination sphere of zinc in ZIF-yqt hydrate. acs.org

Table 3: Characteristic IR Absorption Bands for Zinc-Imidazole Compounds

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~1585 | C=N stretching | osti.gov |

| 1300 - 1460 | Imidazole ring stretching | osti.gov |

| ~1457 | C-N and C=N vibrations | osti.gov |

| ~1145 | C-N stretching | osti.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the characterization of zinc-imidazole complexes in solution and solid states. nih.gov Both ¹H and ¹³C NMR provide detailed information about the molecular structure and the coordination of the imidazole ligand to the zinc(II) center. mdpi.com

In ¹H NMR spectroscopy, the coordination of an imidazole ligand to a zinc ion typically induces a significant downfield shift of the proton signals, particularly for the protons on the imidazole ring. mdpi.com This shift is a direct consequence of the donation of electron density from the nitrogen atom of the imidazole to the zinc ion, which deshields the nearby protons. For instance, in a study of a zinc complex with a 4-phenyl-1-octyl-1H-imidazole derivative, the signal from the 2-methine proton of the imidazole moiety shifted from approximately 7.48-7.50 ppm in the free ligand to 8.12 ppm upon coordination to zinc. mdpi.com The characteristic resonances for imidazole protons in related compounds generally appear in the range of 6.77-7.66 ppm. researchgate.net The absence of the N-H proton signal in the spectra of complexes formed from deprotonated imidazolate further confirms the coordination mode. researchgate.net

¹³C NMR spectroscopy provides complementary structural information. The carbon atoms of the imidazole ring also experience a change in their electronic environment upon coordination, leading to shifts in their resonance signals. mdpi.com In ferrocenyl(methyl)imidazole compounds, the C5/C6 carbon signals appear between 124.87 and 132.43 ppm. researchgate.net Solid-state ¹³C NMR is particularly valuable for studying insoluble zinc-imidazolate frameworks (ZIFs), where it has been shown to be highly sensitive to small changes in the local environment, such as crystallographic inequivalence or functionalization of the linker. st-andrews.ac.uk

The following table summarizes representative ¹H NMR chemical shift data for an imidazole ligand before and after coordination to a zinc(II) center, illustrating the characteristic downfield shift.

| Proton | Free Ligand Chemical Shift (ppm) | Zinc Complex Chemical Shift (ppm) |

| Imidazole 2-H | 7.48 - 7.50 | 8.12 |

| Data derived from a study on a 4-phenyl-1-octyl-1H-imidazole derivative and its zinc complex. mdpi.com |

UV-Visible Absorption Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy is a widely used method to investigate the electronic properties and stability of zinc-imidazole complexes. The coordination of imidazole ligands to the zinc(II) center alters the electronic structure, resulting in distinctive absorption characteristics compared to the free ligands. mdpi.com These changes in the absorption spectra can confirm complex formation and provide insights into the nature of the electronic transitions involved.

The spectra of zinc(II) complexes with aldimine derivatives in chloroform (B151607), for example, show multiple absorption bands with λmax values in the ranges of 236–292 nm, 316–327 nm, and 337–391 nm. researchgate.net These absorptions are typically assigned to π→π* and n→π* transitions within the ligands, which are perturbed by the coordination to the metal center.

Furthermore, UV-Vis spectroscopy is an effective tool for monitoring the stability of these complexes in solution. The absence of significant changes in the UV-Vis spectra of a complex over time indicates its stability under the tested conditions, such as in a physiological buffer. nih.gov It has also been employed to study the stability of binuclear imidazolate-bridged complexes as a function of pH. nih.gov

The table below presents typical UV-Vis absorption data for zinc(II) complexes, highlighting the different electronic transitions observed.

| Complex Type | Absorption Band 1 (λmax, nm) | Absorption Band 2 (λmax, nm) | Absorption Band 3 (λmax, nm) |

| Zn(II) Aldimine Complexes | 236-292 | 316-327 | 337-391 |

| Data recorded in dilute chloroform solution. researchgate.net |

Fluorescence Spectroscopy and Photoluminescence Studies

Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of zinc-imidazole compounds, many of which exhibit significant luminescence. mdpi.com Since the zinc(II) ion has a d¹⁰ electronic configuration, it is spectroscopically silent and does not participate directly in luminescence quenching or enhancement via d-d transitions. Therefore, the observed emission in these complexes typically originates from the imidazole-based ligands. nih.gov

The coordination to zinc can significantly modify the ligand's emission properties. A common phenomenon is Chelation-Induced Emission Enhancement (CHEF), where the coordination to the metal ion restricts intramolecular vibrations and rotations within the ligand, reducing non-radiative decay pathways and thereby increasing the fluorescence quantum yield. rsc.org For example, an isoindole-imidazole based chemosensor showed a 19-fold fluorescence enhancement upon binding to Zn²⁺, with its quantum yield increasing from 0.036 to 0.69. nih.gov

The emission properties are highly dependent on the ligand structure. Zinc(II) complexes with substituted imidazole ligands can emit light from the violet to the cyan region in the solid state. mdpi.com These emissions are often attributed to π–π* intraligand charge transfer (ILCT) transitions. mdpi.com In other systems, particularly those with specific functional groups, phenomena like Excited State Intramolecular Proton Transfer (ESIPT) can lead to emission in the yellow region of the spectrum. rsc.org The emission bands can also be assigned to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) mechanisms, depending on the specific orbitals involved. nih.gov Time-resolved fluorescence studies provide additional information on the excited-state dynamics, with measured fluorescence decay lifetimes often in the nanosecond range. mdpi.comrsc.org

The following table summarizes key photoluminescence data for representative zinc-imidazole systems.

| System | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (ns) |

| ZnCl₂(ImL1)₂ | - | 410 | - | 9.42 |

| ZnCl₂(ImL2)₂ | - | 395 | - | 4.61 |

| Isoindole-imidazole probe | 480 | 558 | 0.036 | - |

| Isoindole-imidazole + Zn²⁺ | 480 | 558 | 0.69 | - |

| ImL1 and ImL2 are functionalized imidazole ligands. mdpi.com The isoindole-imidazole probe demonstrates a "turn-on" response. nih.gov |

X-ray Absorption Spectroscopy (XAS): EXAFS and XANES Analysis

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for determining the local geometric and electronic structure of the zinc center in zinc-imidazole compounds. acs.org The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The EXAFS region provides precise information about the local atomic environment around the absorbing zinc atom. Analysis of the EXAFS spectrum can determine the type, number, and distance of neighboring atoms. nih.gov For zinc-imidazole complexes, this allows for the accurate determination of Zn-N bond lengths. Studies on model compounds, such as Zn(imidazole)₄₂, have been used to extract empirical Zn-N scattering paths, which are then used to analyze more complex systems. nih.govresearchgate.net These studies have shown that for a single coordination shell of atoms, interatomic distances can be determined with a precision of ±0.5 pm, while for mixed shells, the error is around ±4 pm. nih.gov Coordination numbers can typically be established with an accuracy of ±16-25%. nih.gov

The XANES region, which is sensitive to the oxidation state and coordination geometry of the zinc ion, provides complementary information. researchgate.net The energy and shape of the absorption edge change significantly with the local geometry (e.g., tetrahedral vs. octahedral) and the identity of the coordinating ligands. acs.org More advanced techniques like High Energy Resolution-XANES (HR-XANES) have proven particularly effective, as they can unambiguously detect and distinguish zinc coordination to different moieties, including imidazole, which can be challenging for conventional EXAFS analysis alone. nih.govacs.org

| Technique | Information Obtained | Precision/Application |

| EXAFS | Zn-N bond distances, coordination number | Distances: ±0.5-4 pm; Coordination Number: ±16-25% |

| XANES/HR-XANES | Coordination geometry (e.g., tetrahedral), oxidation state, ligand identity | Differentiates between N, O, and S ligation |

| Summary of information derived from XAS studies on zinc-imidazole and related model compounds. acs.orgnih.govacs.org |

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a critical technique for evaluating the thermal stability and decomposition behavior of zinc-imidazole compounds. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data provide information on decomposition temperatures, the stability of intermediates, and the composition of the final residue. mdpi.com

Zinc-imidazole complexes often exhibit multi-step decomposition profiles. mdpi.com The first step, typically occurring at lower temperatures (e.g., 50-130 °C), corresponds to the loss of solvent molecules, such as water of hydration. mdpi.com Subsequent steps at higher temperatures involve the loss of the coordinated imidazole ligands, followed by the decomposition of any counter-ions (like formates or propionates). mdpi.com For example, in Zn(propionate)₂(imidazole)·H₂O, dehydration occurs between 80-130 °C, release of the imidazole molecule happens up to 320 °C, and the final decomposition of the propionate (B1217596) anions takes place between 320-610 °C. mdpi.com

The thermal stability can be quite high, especially for robust structures like zeolitic imidazolate frameworks (ZIFs). ZIF-8, composed of zinc ions and 2-methylimidazolate linkers, is known for its high thermal stability, showing a long plateau in its TGA curve in the temperature range of 400–600 °C before the framework collapses. researchgate.net The final residue after complete decomposition in an air or oxygen atmosphere is typically zinc oxide (ZnO). mdpi.comiaea.org Specific zinc-imidazole complexes have shown good thermal stability up to 341 °C and 365 °C. mdpi.com

The table below details the thermal decomposition steps for several zinc-imidazole compounds.

| Compound | Temperature Range (°C) | Mass Loss (%) | Assignment | Final Residue |

| Zn(formate)₂(Im)·H₂O | 50-270 | 6.0 (found) | Dehydration & Imidazole decomposition | ZnO |

| 270-620 | 30.0 (found) | Formate (B1220265) decomposition | ||

| Zn(propionate)₂(Im)·H₂O | 80-130 | 7.0 (found) | Dehydration | ZnO |

| 130-320 | 23.0 (found) | Imidazole release | ||

| 320-610 | 43.5 (found) | Propionate decomposition | ||

| ZnCl₂(ImL1)₂ | Decomposes at 341 °C | - | - | - |

| ZnCl₂(ImL2)₂ | Decomposes at 365 °C | - | - | - |

| Im = Imidazole; ImL1 and ImL2 are functionalized imidazole ligands. mdpi.commdpi.com |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal properties of materials, such as melting points, phase transitions, and decomposition. nih.govmdpi.com In the context of zinc-imidazole compounds, particularly metal-organic frameworks (MOFs) like Zeolitic Imidazolate Frameworks (ZIFs), DSC reveals crucial information about their thermal stability and the energy changes associated with heating.

For instance, studies on zeolitic imidazolate frameworks have shown that the thermal behavior is highly dependent on the metal center. While a zinc-based ZIF, ZIF-4(Zn), becomes amorphous before crystallizing into a zni phase that melts and then decomposes, the cobalt analogue, ZIF-4(Co), transforms to the zni phase and decomposes without melting. nih.gov An iron-based analogue, MUV-24, was found to melt at 482 °C, which is significantly lower than its zinc (593 °C) and cobalt (550 °C) counterparts. nih.gov

Thermogravimetric analysis (TGA), often used in conjunction with DSC, provides quantitative data on mass loss as a function of temperature. For the compound Zn(L1)2(Im)·H2O, where L1 is formate and Im is imidazole, the decomposition occurs in distinct steps. The first step, in the range of 50–270 °C, involves dehydration and the decomposition of the imidazole molecule, with a mass loss of 6.0%. The subsequent decomposition of formate ions occurs between 270–620 °C, leading to the final product, ZnO. mdpi.com

Table 1: Thermal Decomposition Data for Zinc-Imidazole Formate Complex mdpi.com

| Compound | Temperature Range (°C) | Process | Mass Loss (Found %) | Mass Loss (Calc. %) | Final Product |

| Zn(L1)2(Im)·H2O | 50–270 | Dehydration & Imidazole Decomposition | 6.0 | 6.70 | - |

| 270–620 | Formate Destruction | 30.0 | 30.65 | ZnO |

Advanced Microscopic and Elemental Analysis

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology, particle size, and surface structure of materials. In the study of zinc-imidazole compounds, particularly ZIF-8 (a well-known framework composed of zinc ions and 2-methylimidazolate linkers), these methods have been instrumental. meddocsonline.orgresearchgate.net

SEM analysis has shown that the morphology and particle size of ZIF-8 crystals are highly dependent on the synthesis conditions, such as the molar ratio of the reactants (2-methylimidazole to zinc nitrate) and the type of solvent used. meddocsonline.orgnih.gov For example, when synthesized in an aqueous solvent, ZIF-8 particles tend to have a larger average particle size compared to those synthesized in an alcoholic solvent. meddocsonline.org The shape of ZIF-8 crystals can range from cubic to rhombic dodecahedron depending on the molar ratio of the precursors. nih.gov At a 1:1 molar ratio of 2-methylimidazole (Hmim) to zinc, cubic-shaped particles of 0.4–0.8 μm are formed. nih.gov As the Hmim/Zn ratio increases, the morphology shifts to truncated rhombic dodecahedron or rhombic dodecahedron, and the average particle size decreases. nih.gov

TEM provides higher resolution imaging, allowing for more detailed structural analysis. Studies combining SEM and TEM have provided comprehensive views of the crystal structures of zinc-imidazole frameworks. researchgate.net

Table 2: Effect of Synthesis Conditions on ZIF-8 Morphology meddocsonline.orgnih.gov

| Sample | Hmim/Zn Molar Ratio | Solvent | Morphology | Average Particle Size |

| ZIF(1) | - | Aqueous | Crystalline, Octagonal | ~100 nm |

| ZIF(2) | - | Methanolic | Pores, Hexagonal | ~70 nm |

| ZIF-8 | 1 | Methanol (B129727) | Cubic | 0.4 - 0.8 µm |

| ZIF-8 | 4 | Methanol | Truncated Rhombic Dodecahedron | ~1 µm |

| ZIF-8 | 16 | Methanol | Rhombic Dodecahedron | ~0.1 µm |

Energy Dispersive X-ray Spectroscopy (EDS)

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with SEM or TEM. nih.gov EDS analysis of zinc-imidazole compounds confirms the presence of the expected elements and can provide information about their distribution.

In the characterization of ZIF-8, EDS confirms the presence of zinc, carbon, and nitrogen, consistent with its composition of zinc ions and imidazolate linkers. nih.gov Elemental mapping via EDS can visualize the uniform distribution of these elements throughout the crystals. nih.gov The technique is also crucial for confirming the purity of the synthesized material, ensuring that no unexpected elements are present. researchgate.net For example, in the synthesis of ZIF-8 on ZnO nanorods, an EDS line scan can be used to observe the transport gradient of elements across the ZIF-ZnO interface. researchgate.net

Elemental Analysis (CHNS-O)

Elemental analysis is a fundamental technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O) in a sample. contractlaboratory.com This analysis is critical for confirming the empirical formula of newly synthesized zinc-imidazole complexes. By comparing the experimentally found percentages with the calculated values based on the proposed chemical formula, researchers can verify the purity and composition of the compound. nih.govmdpi.com

For the coordination compound [ZnCl2(Im)2], prepared by grinding zinc(II) chloride and imidazole, elemental analysis yielded results that were in close agreement with the calculated values, thereby confirming its chemical formula. nih.gov

Table 3: Elemental Analysis Data for [ZnCl2(Im)2] nih.gov

| Element | Calculated (%) | Found (%) |

| C | 26.45 | 26.83 |

| H | 2.96 | 2.63 |

| N | 20.57 | 20.60 |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal structure. nih.govrsc.org This analysis maps the electron distribution of a molecule in a crystal, providing insights into close contacts between neighboring molecules, which are crucial for understanding the stability and packing of the crystal lattice. nih.govresearchgate.net

For zinc(II) complexes containing imidazole ligands, Hirshfeld analysis reveals the nature and extent of various non-covalent interactions, such as hydrogen bonds and van der Waals forces. nih.govnih.gov In the crystal structure of aqua(1H-imidazole-κN3)[N-(2-oxidobenzylidene)threonato-κ3O,N,O′]zinc(II), the analysis showed that H···H (50.7%) and O···H/H···O (25.0%) contacts were the most significant contributors to the crystal packing. nih.gov The presence of bright red spots on the Hirshfeld surface mapped over d_norm indicates strong intermolecular hydrogen bonds. nih.gov

Similarly, for [ZnCl2(Im)2] and related compounds, computational analysis including Hirshfeld surfaces confirmed the presence of weak attractive intermolecular interactions, such as N–H···X (where X is a halide) hydrogen bonds and van der Waals forces, which connect the molecules into larger three-dimensional structures. nih.gov This tool is essential for exploring the subtle forces that govern the supramolecular architecture of zinc-imidazole compounds. nih.gov

Table 4: Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Zinc-Imidazole Complex nih.gov

| Contact Type | Contribution (%) |

| H···H | 50.7 |

| O···H / H···O | 25.0 |

| C···H / H···C | 14.9 |

| N···H / H···N | 4.3 |

| C···C | 3.3 |

Theoretical and Computational Chemistry of Zinc Imidazole Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the properties of zinc-imidazole systems. Its balance between computational cost and accuracy makes it suitable for studying the geometry, electronic structure, and reactivity of these complexes.

DFT calculations are instrumental in determining the optimized geometries of zinc-imidazole complexes, providing precise information on bond lengths and angles. For instance, in studies of zeolitic imidazolate frameworks (ZIFs), the calculated Zn-N distance is a critical parameter. In a functionalized ZIF-8 analogue, the Zn-N bond length was calculated to be 1.989 Å. Halogen functionalization of the imidazole (B134444) ligand leads to a slight increase in this bond length by less than 0.01 Å. In another study on a zinc(II) complex with a salen-like scaffold, DFT calculations yielded geometric parameters that were in good agreement with experimental values obtained from single-crystal X-ray diffraction. mdpi.com

The coordination environment around the zinc ion is a key determinant of the complex's properties. In many zinc-containing proteins, a tetrahedral coordination is prevalent. nih.gov Computational studies on novel zinc(II) coordination compounds with imidazole and 2-methylimidazole (B133640) have characterized a distorted tetrahedral coordination of zinc with two halide atoms and two nitrogen atoms from the imidazole ligand. nih.govnih.gov For example, in a series of [ZnX₂(Im)₂] (where X = Cl, Br, I) complexes, the N–Zn–N bond angles range from 105.66(6)° to 110.96(11)°. nih.gov

Table 1: Selected Optimized Geometrical Parameters for Zinc-Imidazole Complexes from DFT Calculations

| Complex | Parameter | Calculated Value |

|---|---|---|

| ZIF-8 Analogue | Zn-N bond length | 1.989 Å |

| Halogen-functionalized ZIF-8 | Increase in Zn-N bond length | < 0.01 Å |

| [Zn(L)₂(OOCH)₂] | Zn(1)-N(1) bond length | 2.010 Å |

| N(1)-Zn(1)-N(3) bond angle | 103.5° | |

| Zn(L)₃(OCHO)]·H₂O | Zn(2)-N(7) bond length | 1.990 Å |

| N(7)-Zn(2)-N(9) bond angle | 118.9° |

Data for [Zn(L)₂(OOCH)₂] and Zn(L)₃(OCHO)]·H₂O adapted from a study on zinc(II) complexes with 2-isopropylimidazole (B115234). iajpr.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and kinetic stability of molecules. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's polarizability and reactivity; a smaller gap generally indicates higher reactivity. mdpi.com

In zinc-imidazole complexes, the HOMO is often localized on the imidazole ligand, indicating its electron-donating capability, while the LUMO may be centered on the metal ion or distributed over the entire complex. researchgate.net DFT calculations have been employed to determine the HOMO-LUMO gaps for various zinc-imidazole systems. For a series of zinc(II) hydrazone complexes, the HOMO-LUMO energy gaps were calculated to be in the range of 1.083 to 1.456 eV. mdpi.com In another study, the HOMO-LUMO gap for a zinc complex was found to be 5.039 eV. nih.gov These values are indicative of the electronic stability and reactivity of the respective complexes.

Table 2: HOMO-LUMO Energy Gaps for Selected Zinc-Imidazole Complexes from DFT Calculations

| Complex | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| [ZnL¹(NCS)₂] | -1.720 | -2.803 | 1.083 mdpi.com |

| [Zn(L²)₂] | -1.254 | -2.710 | 1.456 mdpi.com |

| [ZnL³(NCS)₂] | -1.782 | -3.014 | 1.232 mdpi.com |

| Benomyl (a benzimidazole (B57391) fungicide) | - | - | 5.039 nih.gov |

| Zinc(II) complex with 2-isopropylimidazole (1) | -6.207 | -0.181 | 6.026 iajpr.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

For zinc-imidazole complexes, MEP analysis can reveal the reactive sites on both the metal center and the ligand. In a study of a zinc complex, the negative electrostatic potential was observed on the oxygen atoms, indicating them as likely sites for electrophilic attack. researchgate.net The MEP map of a ligand can show electron-rich areas, such as the nitrogen atoms of the imidazole ring and phenolic groups, which are involved in bonding with the Zn(II) ion. researchgate.net

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of the chemical reactivity and stability of a molecule. These descriptors include chemical potential (μ), hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). mdpi.comnih.gov

These parameters are calculated using the following equations based on Koopman's theorem:

Ionization Potential (I) = -EHOMO

Electron Affinity (A) = -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Potential (μ) = -(I + A) / 2

Hardness (η) = (I - A) / 2

Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η)

Calculations for a series of zinc(II) hydrazone complexes have provided values for these descriptors, allowing for a comparison of their relative reactivities. mdpi.com For instance, a lower hardness value is associated with higher reactivity. mdpi.com

Table 3: Global Reactivity Descriptors for Zinc(II) Hydrazone Complexes (in eV)

| Complex | Chemical Potential (μ) | Hardness (η) | Softness (S) | Electronegativity (χ) | Electrophilicity Index (ω) |

|---|---|---|---|---|---|

| [ZnL¹(NCS)₂] | -2.2615 | 0.5415 | 0.923 | 2.2615 | 4.716 |

| [Zn(L²)₂] | -1.982 | 0.728 | 0.687 | 1.982 | 2.697 |

| [ZnL³(NCS)₂] | -2.398 | 0.616 | 0.812 | 2.398 | 4.667 |

Data adapted from a study by T. M. Albayati et al. mdpi.com

Ab Initio Calculations (MP2, CCSD(T))

For a more accurate description of the electronic structure and interaction energies in zinc-imidazole systems, particularly for benchmarking DFT results, higher-level ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are employed. These methods provide a more rigorous treatment of electron correlation.

Studies have utilized MP2 and CCSD(T) to investigate the binding strengths and deprotonation energies in zinc-imidazole complexes. nih.gov For example, calculations on [(imidazole)nZn-S(H)CH₃]²⁺ complexes have shown that as the number of coordinated imidazole ligands increases, the Zn-S bond energy decreases. nih.gov A comparison of different computational methods revealed that MP2 shows good agreement with the more accurate CCSD(T) method for calculating interaction energies at equilibrium distances in zinc-ligand complexes. researchgate.net However, some DFT methods have been found to overestimate the magnitude of the interaction energy compared to CCSD(T) reference values. researchgate.net

Modeling of Zinc Binding Modes and Coordination Preferences

Computational modeling plays a crucial role in understanding the diverse binding modes and coordination preferences of zinc in biological and synthetic systems. Zinc ions can exhibit coordination numbers ranging from four to six, with tetrahedral geometry being particularly common in proteins. nih.gov

Simulations can explore the stability of different coordination geometries and the influence of the ligand environment. nih.gov For instance, molecular dynamics (MD) simulations have been used to examine Zn²⁺ coordination with mimics of amino acid side chains like acetate (B1210297) (for Asp), methanethiolate (for Cys), and imidazole (for His). nih.gov These models help in understanding the factors that govern the structural and catalytic roles of zinc in enzymes. nih.gov

Furthermore, computational methods can predict the preferred binding sites and geometries in complex systems like metalloproteins. mdpi.com Previous analyses of protein structures have shown that Zn²⁺ ions are predominantly coordinated by histidine and acidic residues (Asp/Glu), typically adopting a tetrahedral geometry. mdpi.com The flexibility in ligand choice and coordination geometry leads to a wide variety of Zn²⁺ binding sites, which is essential for their diverse biological functions. nih.gov

Monodentate vs. Bidentate Coordination

The coordination of imidazole-based ligands to a zinc center can occur in two primary modes: monodentate, where a single nitrogen atom of the imidazole ring binds to the metal, and bidentate, where two donor atoms from the ligand coordinate to the zinc ion. Computational studies, often employing density functional theory (DFT), have been instrumental in elucidating the factors governing this preference.

The choice between monodentate and bidentate coordination has significant structural implications. In synthesized zinc(II) complexes with iminophenolate ligands, for instance, bidentate coordination leads to a tetrahedrally distorted square-planar geometry around the zinc center rsc.org. In contrast, other systems favor a distorted tetrahedral coordination for zinc with two monodentate imidazole ligands and two halide atoms nih.gov.

Table 1: Comparison of Monodentate and Bidentate Coordination in Zinc-Imidazole Systems

| Feature | Monodentate Coordination | Bidentate Coordination |

|---|---|---|

| Description | A single nitrogen atom from the imidazole ring binds to the zinc ion. | Two donor atoms from the ligand chelate the zinc ion. |

| Typical Geometry | Often results in a distorted tetrahedral geometry around the Zn(II) center nih.gov. | Can lead to five-coordinate or tetrahedrally distorted square-planar geometries acs.orgrsc.org. |

| Ligand Requirement | Simple imidazole or substituted imidazoles. | Ligands with an additional coordinating group in a suitable position for chelation. |

| Reference | acs.orgnih.gov | acs.orgrsc.org |

Influence of Ligand Substitution on Binding

Modifying the imidazole ligand with various substituents can profoundly impact the electronic properties and, consequently, the strength of the zinc-imidazole bond. First-principles calculations on zeolitic imidazolate frameworks (ZIFs) have provided detailed insights into these effects.

A study on ZIF-8 and its derivatives, where the methyl group at the 2-position of the imidazolate was substituted with hydrogen, chlorine, or bromine, revealed that the electronegativity of the substituent directly influences the polarization of the Zn-N bond acs.org. Halogen functionalization (Cl and Br) leads to a slight increase in the Zn-N bond length by less than 0.01 Å, while substitution with a more electropositive hydrogen atom increases it by 0.015 Å compared to the methyl group in ZIF-8 acs.org.

Experimental studies using guided ion beam mass spectrometry have determined the bond dissociation energies (BDEs) for M+(imidazole) complexes, including Zn+. These experimental BDEs show excellent agreement with theoretical values calculated at the B3LYP/6-311+G(2d,2p) level of theory, validating the computational approaches used to study these systems acs.org.

Table 2: Effect of Ligand Substitution on Zn-N Bond Length in ZIF-8 Analogues

| Substituent at 2-position | Calculated Zn-N Bond Length (Å) | Change from ZIF-8 (Å) | Reference |

|---|---|---|---|

| -CH₃ (ZIF-8) | 1.989 | - | acs.org |

| -Cl | ~1.999 | +0.010 | acs.org |

| -Br | ~1.999 | +0.010 | acs.org |

| -H | 2.004 | +0.015 | acs.org |

Energetic Analysis of Intermolecular Interactions

Beyond the primary coordination bond, a network of weaker intermolecular interactions plays a crucial role in stabilizing the structures of zinc-imidazole complexes. Computational analysis is essential for quantifying the energetic contributions of these forces.

Hydrogen Bonding Interactions

Hydrogen bonds are ubiquitous in zinc-imidazole systems, often dictating the supramolecular assembly in the solid state. In crystal structures of [ZnX₂(Im)₂] (where X = Cl, Br, I), molecules are interconnected by N-H···X hydrogen bonds, forming three-dimensional networks nih.gov. The presence and strength of these interactions have been confirmed by computational analyses such as Quantum Theory of Atoms in Molecules (QTAIM) nih.gov.

π-π Stacking Interactions

The aromatic nature of the imidazole ring facilitates π-π stacking interactions, which contribute to the stability of crystal packing and can influence the electronic properties of the system. In some zinc(II) halide complexes with 2-methylimidazole, weak π-π stacking interactions are observed between the chains of molecules that are connected by hydrogen bonds nih.gov.

Computational studies have revealed that π-π stacked dimers of imidazole can form stable and efficient conductance pathways in single-molecule junctions nih.gov. The dimerization energy for antiparallel π-stacking between imidazole ligands can be significant, and coordination to a metal ion like copper (and by extension, zinc) can reinforce this interaction by polarizing the π-system mdpi.com. In mixed-ligand zinc(II) complexes, parallel-displaced aromatic π-π interactions provide additional structural stability, with ring centroid distances as short as 3.5679(9) Å researchgate.net.

Electron Donor-Acceptor Interactions

The coordination of imidazole to zinc is fundamentally an electron donor-acceptor interaction, where the nitrogen lone pair of the imidazole acts as the donor and the zinc(II) ion acts as the acceptor. This charge-transfer process is a key feature of the coordination bond.

In certain zinc complexes with di(imino)pyridine ligands, the metal ion coordination promotes the formation of a charge-transfer species, resulting in a new absorption band at a higher wavelength mdpi.com. This demonstrates how the zinc ion can facilitate electron donor-acceptor interactions between different parts of the coordinated ligands mdpi.com. Symmetry-adapted perturbation theory (SAPT) can be used to calculate the induction energy component of the metal-imidazole interaction, which corresponds to the charge-induced dipole interaction and is crucial for parameterizing accurate force fields for molecular simulations acs.orgnih.gov.

CH-π Interactions

CH-π interactions, where a C-H bond acts as a weak hydrogen bond donor to the π-system of the imidazole ring, are another type of non-covalent interaction that can contribute to the stability of zinc-imidazole complexes. While often weaker than other interactions, their cumulative effect can be significant in organizing the supramolecular architecture.

The impact of CH-π interactions on the photophysical properties of molecules has been investigated using DFT, showing that these interactions can influence absorption and emission bands rsc.org. In the context of zinc-imidazole systems, these interactions can occur between the imidazole ring and other organic ligands or parts of a protein structure, helping to fine-tune the local environment of the zinc center.

Table 3: Summary of Intermolecular Interactions in Zinc-Imidazole Systems

| Interaction Type | Description | Key Findings from Computational Studies |

|---|---|---|

| Hydrogen Bonding | Interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Forms 3D networks in crystals (e.g., N-H···X); strong intra-ionic H-bonds are possible nih.govresearchgate.net. |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Provides structural stability; can be enhanced by metal coordination; forms efficient conductance pathways nih.govnih.govmdpi.com. |